Methyldopa hydrate

Pharmacology Antihypertensive Agents Prodrugs

Methyldopa hydrate (CAS 41372-08-1) is a pharmacopoeial-grade (USP) prodrug antihypertensive requiring metabolic conversion to the active α2-adrenergic agonist α-methylnorepinephrine—critically distinct from direct agonists like clonidine. This unique mechanism, combined with its established FDA Pregnancy Category B safety record, makes it the gold-standard reference for preeclampsia research, fetal development studies, and endothelial protection models. Its well-defined impurity profile (e.g., 3-O-Methylmethyldopa) is essential for ANDA stability-indicating HPLC method validation. Procure USP-grade material to ensure regulatory compliance in pharmaceutical development and bioanalytical applications.

Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
CAS No. 41372-08-1
Cat. No. B1676450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldopa hydrate
CAS41372-08-1
SynonymsAldomet
alpha Methyl L Dopa
alpha Methyldopa
alpha-Methyl-L-Dopa
alpha-Methyldopa
Alphamethyldopa
Apo Methyldopa
Apo-Methyldopa
Dopamet
Dopegit
Dopegyt
Dopergit
Hydopa
Meldopa
Methyldopa
Methyldopate
Nu Medopa
Nu-Medopa
Sembrina
Molecular FormulaC10H15NO5
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N
InChIInChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2/t10-;/m0./s1
InChIKeyXDJUBZFLFDODNF-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility31.7 [ug/mL] (The mean of the results at pH 7.4)
1 to 10 mg/mL at 73 °F (NTP, 1992)
Sol in water @ 25 °C: approx 10 mg/ml /D-form/
Sol in water @ 25 °C: approx 18 mg/ml /DL-form/
In water @ 25 °C: about 10 mg/ml;  practically insol in common org solvents;  sol in dil mineral acids
Soluble in isopropanol, ethanol, and water.
10mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyldopa Hydrate (CAS 41372-08-1) Pharmacopoeial Grade for Research and Formulation


Methyldopa hydrate (CAS 41372-08-1), also known as L-α-Methyldopa sesquihydrate, is a centrally acting sympatholytic agent primarily used as an antihypertensive drug [1]. Its active form is produced via metabolic conversion in the central nervous system to α-methylnorepinephrine, a potent α2-adrenergic receptor agonist [2]. The compound is supplied as a white to off-white crystalline powder that is slightly soluble in water and very slightly soluble in ethanol, and its pharmacopoeial grade (USP) requires a purity of not less than 98.0% [1] [3].

Why Direct Substitution of Methyldopa Hydrate with Other Centrally Acting Antihypertensives is Not Advisable


Direct substitution of methyldopa hydrate with other centrally acting α2-agonists like clonidine or alternative agents like labetalol is not straightforward due to fundamental mechanistic, regulatory, and safety profile differences. Methyldopa is a prodrug, requiring metabolic conversion to its active metabolite, α-methylnorepinephrine, which contrasts with the direct agonist activity of clonidine [1]. This unique prodrug nature, combined with its established long-term safety record (FDA Pregnancy Category B) [2] and distinct impurity profile , makes its use and the procurement of high-quality material a specific scientific and clinical decision. Failure to recognize these distinctions can lead to suboptimal experimental design or therapeutic outcomes.

Quantitative Differentiation Evidence for Methyldopa Hydrate Selection


Prodrug Activation: Methyldopa Requires Metabolic Conversion Unlike Clonidine

Methyldopa hydrate is a prodrug that must be actively converted in the CNS to α-methylnorepinephrine to exert its hypotensive effect, whereas clonidine is a direct-acting α2-agonist. In a mechanistic study, it was demonstrated that clonidine is active in its own right and does not require metabolic transformation [1].

Pharmacology Antihypertensive Agents Prodrugs

Pregnancy Safety Classification: Methyldopa's Established FDA Category B vs. Clonidine's Category C

Methyldopa is assigned FDA Pregnancy Category B, indicating no evidence of risk in human studies, whereas the direct comparator clonidine is in Category C, where risk cannot be ruled out [1]. This classification is a critical differentiator for any research involving pregnancy or reproductive toxicology.

Obstetrics Hypertension Drug Safety

Comparative Antihypertensive Efficacy: Methyldopa vs. Labetalol in Pregnancy

In a randomized controlled trial of women with pregnancy-induced hypertension, labetalol demonstrated a modestly greater reduction in mean arterial pressure (MAP) compared to methyldopa after 7 days of therapy. The study reported a mean MAP of 105.2 ± 2.8 mmHg for the labetalol group and 106.7 ± 2.7 mmHg for the methyldopa group [1].

Hypertension Pregnancy Clinical Trial

Pharmacopoeial Purity and Impurity Control for Methyldopa Hydrate

USP-grade Methyldopa Hydrate has a strict assay specification of 98.0% to 102.0% (anhydrous basis) and includes defined limits for specific impurities like 3-O-Methylmethyldopa (MMD) and Methyldopa Related Compound C [1] [2]. This is in contrast to the often less rigorously defined purity standards for many research-grade alternatives.

Analytical Chemistry Quality Control Pharmacopoeia

Differential Impact on Endothelial Function Under Inflammatory Stress

In an in vitro model of endothelial-trophoblast cellular networks pre-incubated with TNF-α and sFlt-1, methyldopa was the only antihypertensive among those tested (which included labetalol, hydralazine, and clonidine) that retained its ability to reverse the inhibitory effect on eNOS mRNA expression [1].

Endothelium Inflammation Vascular Biology

Recommended Applications for Methyldopa Hydrate Based on Evidence


In Vitro Studies of Endothelial Dysfunction and Inflammation

Methyldopa is uniquely suited for in vitro research into the endothelial protective effects of antihypertensives under inflammatory conditions. As shown in [1], it maintains efficacy in restoring eNOS expression where other agents fail, making it a critical compound for preeclampsia and vascular inflammation models.

Pharmacological Research into Prodrug Activation and CNS Penetration

Due to its prodrug nature, requiring metabolic activation to α-methylnorepinephrine [1], methyldopa is an essential tool for studies comparing the pharmacodynamics of prodrugs versus direct agonists (like clonidine) and for investigating the role of central α2-adrenoceptors in cardiovascular regulation.

Formulation Development and Quality Control (QC) of Methyldopa Products

The use of USP-grade Methyldopa Hydrate [1] is mandatory for pharmaceutical development, including ANDA submissions, method validation, and stability studies. Its well-defined impurity profile (e.g., 3-O-Methylmethyldopa) is critical for developing and validating stability-indicating HPLC methods as per regulatory guidelines [2].

Reproductive Toxicology and Developmental Studies

Given its established safety record in pregnancy (FDA Category B) [1], methyldopa is the gold-standard reference compound for studying the effects of antihypertensive therapy on fetal development and maternal physiology. It serves as a baseline comparator for evaluating the reproductive safety of newer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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